[(5-Bromo-1H-1,2,4-triazol-3-yl)methyl]amine
Description
[(5-Bromo-1H-1,2,4-triazol-3-yl)methyl]amine is a heterocyclic amine featuring a 1,2,4-triazole core substituted with a bromine atom at the 5-position and a methylamine group at the 3-position. Its synthesis typically involves condensation reactions of hydrazine derivatives with nitriles or cyanides, followed by functionalization to introduce the methylamine group .
Properties
IUPAC Name |
(3-bromo-1H-1,2,4-triazol-5-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5BrN4/c4-3-6-2(1-5)7-8-3/h1,5H2,(H,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZOVWMAJFNVDFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NC(=NN1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101278061 | |
| Record name | 5-Bromo-1H-1,2,4-triazole-3-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101278061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933716-41-7 | |
| Record name | 5-Bromo-1H-1,2,4-triazole-3-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=933716-41-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-1H-1,2,4-triazole-3-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101278061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Halogenation and Amination Using Copper(I) Catalysis
- Related triazole compounds have been synthesized using copper(I) iodide as a catalyst and cesium carbonate as a base in dimethyl sulfoxide (DMSO) solvent.
- This method facilitates the halogenation and amination steps on the triazole ring, enabling the introduction of bromine and amine groups respectively.
- Although specific protocols for [(5-Bromo-1H-1,2,4-triazol-3-yl)methyl]amine are limited, analogous compounds have been prepared via copper-catalyzed coupling reactions that can be adapted for this target molecule.
Buchwald–Hartwig Cross-Coupling Reaction
- The Buchwald–Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms C–N bonds efficiently.
- This method has been successfully applied to 5-halo-1,2,3-triazoles and 5-amino-1,2,3-triazoles to introduce aryl amines and alkyl amines.
- Key catalytic systems include palladium complexes with expanded-ring N-heterocyclic carbene (NHC) ligands, such as [(THP-Dipp)Pd(cinn)Cl].
- Optimal conditions involve using sodium tert-butoxide as a base in 1,4-dioxane at elevated temperatures (around 120 °C) for extended periods (up to 24 hours).
- This approach can be adapted to synthesize 5-bromo-substituted triazoles with methylamine substituents by cross-coupling 5-bromo-triazole derivatives with methylamine or its equivalents.
Detailed Reaction Conditions and Yields
| Parameter | Conditions/Details |
|---|---|
| Catalyst | Copper(I) iodide or Pd-NHC complexes (e.g., [(THP-Dipp)Pd(cinn)Cl]) |
| Base | Cesium carbonate (Cs2CO3) or sodium tert-butoxide (t-BuONa) |
| Solvent | Dimethyl sulfoxide (DMSO) or 1,4-dioxane |
| Temperature | 80–120 °C |
| Reaction Time | 12–24 hours |
| Yield Range | Moderate to high (53–97% in related Buchwald–Hartwig reactions) |
Note: The yields and reaction parameters are derived from studies on related triazole compounds and Buchwald–Hartwig amination of 5-halo-1,2,3-triazoles.
Alternative Synthetic Routes
- Nucleophilic Opening of Succinimide Rings and Recyclization: For 1,2,4-triazole derivatives, nucleophilic opening of N-guanidinosuccinimide intermediates followed by ring closure under microwave irradiation has been used to introduce amino groups. This method is effective with aliphatic amines but less so with aromatic amines.
- Microwave-Assisted Synthesis: Microwave irradiation can accelerate the formation of triazole derivatives by promoting ring closure and functional group transformations, enhancing yields and reducing reaction times.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Copper(I)-Catalyzed Halogenation and Amination | CuI, Cs2CO3, DMSO, 80–100 °C | Mild conditions, good selectivity | Limited specific protocols for target compound |
| Buchwald–Hartwig Cross-Coupling | Pd-NHC catalyst, t-BuONa, 1,4-dioxane, 120 °C, 24h | High yields, broad substrate scope | Requires expensive catalysts, longer reaction times |
| N-Guanidinosuccinimide Route with Microwave | Succinic anhydride, aminoguanidine hydrochloride, microwave | Efficient for aliphatic amines | Ineffective with aromatic amines |
Research Findings and Notes
- The presence of bromine at the 5-position of the triazole ring provides a reactive site for further functionalization via cross-coupling reactions.
- The methylamine substituent at the 3-position can be introduced via nucleophilic substitution or amination reactions, often facilitated by transition metal catalysis.
- Microwave-assisted protocols enhance reaction rates and yields for triazole ring formation and functionalization.
- The choice of catalyst and base strongly influences the reaction efficiency and product yield.
- Optimization of reaction parameters such as temperature, catalyst loading, and base equivalents is critical for maximizing yield.
Chemical Reactions Analysis
Types of Reactions
[(5-Bromo-1H-1,2,4-triazol-3-yl)methyl]amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The triazole ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various metal catalysts. The reactions are typically carried out under inert atmospheres, such as nitrogen or argon, to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted triazoles, while oxidation reactions can produce triazole N-oxides .
Scientific Research Applications
Medicinal Chemistry
[(5-Bromo-1H-1,2,4-triazol-3-yl)methyl]amine serves as a crucial building block for synthesizing pharmaceutical compounds. Its applications include:
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various bacterial and fungal strains. Research indicates that derivatives of triazole structures can inhibit the growth of pathogens, positioning them as candidates for new antibiotics.
- Anticancer Properties : Studies suggest that this compound may possess anticancer activity by interacting with cellular targets involved in cancer progression. This interaction can lead to apoptosis in malignant cells through modulation of signaling pathways that regulate cell proliferation and survival .
Agriculture
In agricultural science, [(5-Bromo-1H-1,2,4-triazol-3-yl)methyl]amine is explored for its potential use in developing agrochemicals such as:
- Fungicides : Its antimicrobial properties make it suitable for creating effective fungicides to protect crops from fungal infections.
- Herbicides : The compound's ability to inhibit specific biological processes can be harnessed to develop herbicides that target unwanted plant growth .
Materials Science
The compound is also utilized in materials science for:
- Synthesis of Advanced Materials : It plays a role in creating polymers and coordination complexes with applications in catalysis and electronic devices. The unique chemical structure allows for diverse chemical reactivity, leading to innovative materials with tailored properties.
Biochemical Mechanisms
Research has shown that [(5-Bromo-1H-1,2,4-triazol-3-yl)methyl]amine interacts with various biological targets. For instance:
- Enzyme Inhibition : The compound can act as an inhibitor for various enzymes by binding to their active sites. This binding alters the catalytic activity of the enzymes, which can lead to significant changes in metabolic processes within cells .
- Cellular Effects : It influences cell signaling pathways and gene expression, affecting cellular metabolism and potentially leading to changes in metabolic flux and the production of metabolites.
Comparative Studies
When compared to similar compounds, [(5-Bromo-1H-1,2,4-triazol-3-yl)methyl]amine stands out due to its dual functionality:
| Compound Name | Key Features |
|---|---|
| 5-Bromo-1-methyl-1H-1,2,4-triazole | Lacks the methylamine group |
| 3-Amino-1H-1,2,4-triazole | Contains an amino group instead of bromine |
| 1,2,4-Triazole | Parent compound without substituents |
This uniqueness allows for the formation of various derivatives with diverse applications across multiple fields.
Mechanism of Action
The mechanism of action of [(5-Bromo-1H-1,2,4-triazol-3-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can modulate the activity of the target molecules. This interaction can lead to the inhibition or activation of biological pathways, resulting in the desired therapeutic or agricultural effects .
Comparison with Similar Compounds
Substituent Variations on the Triazole Core
The triazole ring's substitution pattern significantly influences physicochemical and biological properties. Key analogs include:
Key Observations :
Physicochemical Properties
- Lipophilicity: Bromine substitution increases logP values compared to non-halogenated analogs. For example, 5-Bromo-1-methyl-1H-1,2,4-triazole has a higher logP than 1-methyl-1H-1,2,4-triazol-3-amine .
- Solubility : The methylamine group improves water solubility relative to aryl-substituted triazoles (e.g., 5-(3-Bromophenyl)-4H-1,2,4-triazol-3-amine), which rely on polar solvents like DMSO for dissolution .
Biological Activity
[(5-Bromo-1H-1,2,4-triazol-3-yl)methyl]amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and its applications in various fields such as medicine and agriculture.
Chemical Structure and Properties
The compound features a triazole ring with a bromine atom and a methylamine substituent. This unique structure contributes to its reactivity and biological activity. The molecular formula is C₇H₈BrN₃, with a molecular weight of approximately 216.06 g/mol.
Antimicrobial Properties
Research indicates that [(5-Bromo-1H-1,2,4-triazol-3-yl)methyl]amine exhibits significant antimicrobial activity against various bacterial and fungal strains. Compounds with similar triazole structures have been shown to inhibit the growth of pathogens, making them potential candidates for developing new antibiotics .
Anticancer Activity
Studies have suggested that this compound may possess anticancer properties. It can interact with specific cellular targets involved in cancer progression, potentially leading to apoptosis in malignant cells. The mechanism often involves the modulation of signaling pathways that regulate cell proliferation and survival .
Enzyme Inhibition
[(5-Bromo-1H-1,2,4-triazol-3-yl)methyl]amine can act as an inhibitor for various enzymes by binding to their active sites. This binding alters the catalytic activity of the enzymes, which can lead to significant changes in metabolic processes within cells .
Cellular Effects
The compound influences cell signaling pathways and gene expression. It has been observed to modulate the activity of specific transcription factors, thereby affecting the expression of genes involved in cell cycle regulation and apoptosis .
Case Studies
- Antimicrobial Efficacy : A study demonstrated that [(5-Bromo-1H-1,2,4-triazol-3-yl)methyl]amine showed effective inhibition against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL .
- Anticancer Potential : In vitro studies on human cancer cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC₅₀ values around 10 µM for certain cancer types .
Comparative Analysis
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| [(5-Bromo-1H-1,2,4-triazol-3-yl)methyl]amine | Triazole ring with bromine and methylamine group | Antimicrobial, anticancer |
| 5-Bromo-1-methyl-1H-1,2,4-triazol-3-amine | Similar triazole structure without methylamine | Antifungal |
| 3-Amino-1H-1,2,4-triazole | Contains an amino group | Antimicrobial |
Medicinal Chemistry
The compound serves as a valuable building block for synthesizing pharmaceuticals targeting infections and cancers. Its dual functionality allows for the development of derivatives with enhanced biological activities.
Agriculture
In agricultural science, [(5-Bromo-1H-1,2,4-triazol-3-yl)methyl]amine is explored for its potential use in developing agrochemicals such as fungicides and herbicides due to its antimicrobial properties .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for [(5-Bromo-1H-1,2,4-triazol-3-yl)methyl]amine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, reacting 5-bromo-1H-1,2,4-triazole-3-carbaldehyde with methylamine under reductive amination conditions (e.g., NaBH₃CN in methanol) yields the target molecule. Temperature (20–60°C) and pH (neutral to mildly basic) critically affect reaction efficiency, with yields ranging from 40% to 70% depending on stoichiometric ratios . Microwave-assisted synthesis can enhance reaction speed and purity by reducing side-product formation .
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of [(5-Bromo-1H-1,2,4-triazol-3-yl)methyl]amine?
- Methodological Answer :
- ¹H NMR : The methylamine group (-CH₂NH₂) appears as a singlet at δ 3.8–4.2 ppm. The triazole ring protons resonate as distinct singlets (δ 8.1–8.5 ppm), while the bromine substituent causes deshielding in adjacent protons.
- IR : Stretching vibrations for N-H (3350–3400 cm⁻¹), C-Br (550–650 cm⁻¹), and triazole ring C=N (1600–1650 cm⁻¹) confirm functional groups .
- Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular weight accuracy .
Q. What are the key stability considerations for this compound under varying storage conditions?
- Methodological Answer : The compound is hygroscopic and prone to oxidation. Storage in inert atmospheres (N₂/Ar) at -20°C in amber vials minimizes degradation. Stability tests via HPLC over 6 months show <5% decomposition under these conditions. Avoid exposure to strong acids/bases, which cleave the triazole ring .
Advanced Research Questions
Q. How does tautomerism in [(5-Bromo-1H-1,2,4-triazol-3-yl)methyl]amine affect its crystallographic analysis?
- Methodological Answer : The triazole ring exhibits tautomerism between 1H- and 4H-forms, complicating X-ray diffraction. Single-crystal X-ray analysis (e.g., using SHELX software ) reveals predominant 1H-tautomerism in the solid state, with dihedral angles between the triazole ring and methylamine group ranging from 5° to 15°. Hydrogen bonding networks (N-H⋯N) stabilize the crystal lattice, as observed in analogous triazole derivatives .
Q. What strategies resolve contradictions in biological activity data for this compound across different studies?
- Methodological Answer : Discrepancies in reported bioactivity (e.g., antimicrobial vs. enzyme inhibition) often arise from assay conditions. For example:
- Antimicrobial assays : Use standardized MIC (Minimum Inhibitory Concentration) protocols with S. aureus and E. coli to ensure reproducibility .
- Enzyme inhibition : Optimize substrate concentrations (e.g., acetylcholinesterase at 0.1–1.0 mM) and control pH (7.4) to minimize false negatives .
- Cross-validate results with orthogonal assays (e.g., fluorescence-based vs. colorimetric) to confirm mechanism .
Q. How can computational modeling predict interactions between [(5-Bromo-1H-1,2,4-triazol-3-yl)methyl]amine and biological targets?
- Methodological Answer :
- Docking studies : Use AutoDock Vina or Schrödinger to model binding to targets like DNA gyrase or α-glucosidase. The bromine atom enhances hydrophobic interactions, while the methylamine group forms hydrogen bonds with active-site residues .
- MD simulations : Run 100-ns trajectories (AMBER force field) to assess stability of ligand-protein complexes. Key metrics include RMSD (<2.0 Å) and binding free energy (ΔG ≤ -8 kcal/mol) .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer : Large-scale reactions risk racemization due to prolonged heating. Mitigation strategies include:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
